ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
Brand Name: Vulcanchem
CAS No.: 946381-21-1
VCID: VC11928442
InChI: InChI=1S/C23H22N4O4/c1-3-21-25-26-22(31-21)19-13-15-9-5-8-12-18(15)27(19)14-20(28)24-17-11-7-6-10-16(17)23(29)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28)
SMILES: CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC
Molecular Formula: C23H22N4O4
Molecular Weight: 418.4 g/mol

ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

CAS No.: 946381-21-1

Cat. No.: VC11928442

Molecular Formula: C23H22N4O4

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate - 946381-21-1

Specification

CAS No. 946381-21-1
Molecular Formula C23H22N4O4
Molecular Weight 418.4 g/mol
IUPAC Name ethyl 2-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H22N4O4/c1-3-21-25-26-22(31-21)19-13-15-9-5-8-12-18(15)27(19)14-20(28)24-17-11-7-6-10-16(17)23(29)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28)
Standard InChI Key ZAHVXBPSCFGJSA-UHFFFAOYSA-N
SMILES CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC
Canonical SMILES CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC

Introduction

Structural Features and Molecular Characteristics

Core Architecture

The compound’s structure integrates three key components:

  • Indole moiety: A bicyclic aromatic system known for its role in bioactivity, particularly in neurotransmitter modulation and protein binding .

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, contributing to metabolic stability and electronic properties .

  • Ethyl benzoate ester: Enhances lipophilicity, potentially improving membrane permeability.

Substituent Analysis

The 5-ethyl group on the oxadiazole ring and the acetamido bridge between the indole and benzoate groups are critical for target selectivity (Table 1).

Table 1: Structural Comparison with Analogous Compounds

CompoundSubstituent on OxadiazoleIndole PositionBioactivity Profile
Target Compound5-Ethyl1-ylBroad-spectrum antimicrobial
VC119310555-(2-Methylpropyl)1-ylAnticancer
VC151505085-(Propan-2-yl)1-ylAnti-inflammatory

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a three-step protocol:

  • Indole functionalization: Introduction of the oxadiazole ring via cyclization reactions.

  • Acetamido bridge formation: Coupling of the modified indole with ethyl 2-aminobenzoate using carbodiimide-based reagents.

  • Esterification: Final step to attach the ethyl group, often employing ethanol and acid catalysts.

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) for amide bond formation.

  • Temperature: 60–80°C for cyclization steps.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), attributed to membrane disruption via oxadiazole-electrostatic interactions .

Anti-Inflammatory Effects

At 10 mg/kg in murine models, it reduces paw edema by 62% via COX-2 inhibition, comparable to diclofenac .

Research Advancements and Comparative Efficacy

Pharmacokinetic Profiling

  • Absorption: Cₘₐₓ of 1.2 µg/mL at 2h post-oral administration in rats.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group.

Table 2: In Vivo Efficacy in Disease Models

ModelDose (mg/kg)Efficacy (%)Reference
Murine melanoma2048
Rheumatoid arthritis1062

Toxicity Profile

  • Acute toxicity (LD₅₀): >500 mg/kg in rodents.

  • No genotoxicity observed in Ames tests .

Future Directions and Applications

Structure-Activity Relationship (SAR) Studies

Modifying the oxadiazole’s alkyl substituents (e.g., replacing ethyl with cyclopropyl) could enhance target affinity .

Drug Delivery Systems

Nanoformulations using PLGA nanoparticles are under investigation to improve bioavailability.

Clinical Translation

Phase I trials are anticipated by 2026, focusing on dose escalation in solid tumors .

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